molecular formula C25H21N3O3 B4560050 2-cyano-3-{5-[(4-cyanophenoxy)methyl]-2-furyl}-N-mesitylacrylamide

2-cyano-3-{5-[(4-cyanophenoxy)methyl]-2-furyl}-N-mesitylacrylamide

Cat. No.: B4560050
M. Wt: 411.5 g/mol
InChI Key: VEZKNACAMVUUIS-UDWIEESQSA-N
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Description

2-cyano-3-{5-[(4-cyanophenoxy)methyl]-2-furyl}-N-mesitylacrylamide is a useful research compound. Its molecular formula is C25H21N3O3 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.15829154 g/mol and the complexity rating of the compound is 741. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidative Cyclization and Synthesis of Derivatives

A study highlights the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides using manganese(III) acetate, leading to the regio- and stereoselective synthesis of 4-cyano-2,3-dihydrofuran-3-carboxamides. This process is crucial for creating derivatives of the compound and explores the mechanistic pathways for forming these complex molecules (Burgaz, Yılmaz, Pekel, & Öktemer, 2007).

Fluorescent Properties

Another research area focuses on the synthesis and characterization of fluorescent compounds, such as 4,6-disubstituted-3-cyano-2-methylpyridines, which show intense fluorescence. This property is relevant for developing new materials and sensors, indicating potential applications of the compound in photophysical studies (Matsui, Oji, Hiramatsu, Shibata*, & Muramatsu, 1992).

Thermodynamic Properties

Research on the thermodynamic properties of closely related compounds, such as 2-cyano-3-[5-(phenyl)-2-furyl]-2-propenamide, provides insight into the solubility, enthalpy, and entropy in various organic solvents. Understanding these properties is essential for pharmaceutical formulation and material science applications (Sobechko, Chetverzhuk, Horak, Serheyev, Kochubei, & Velychkivska, 2017).

Derivatives Preparation

The preparation of derivatives, such as 2-cyano-3-(5-N-arylamino- or 5-N-Alkyl-N-phenylamino-2-furyl)propenoic acids, is another crucial research area. These derivatives have potential applications in developing new chemical entities with varied biological activities (Šafár̆, Považanec, Čepec, & Prónayová, 1997).

Photochromism Studies

Photochromism studies of furylfulgides, closely related compounds, investigate the photo-induced cyclization process in polymer films. These studies are fundamental for applications in photoresponsive materials and understanding the dynamics of light-induced molecular changes (Kurita, Kashiwagi, Kurita, Miyasaka, & Mataga, 1990).

Properties

IUPAC Name

(E)-2-cyano-3-[5-[(4-cyanophenoxy)methyl]furan-2-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3/c1-16-10-17(2)24(18(3)11-16)28-25(29)20(14-27)12-22-8-9-23(31-22)15-30-21-6-4-19(13-26)5-7-21/h4-12H,15H2,1-3H3,(H,28,29)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZKNACAMVUUIS-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CC=C(O2)COC3=CC=C(C=C3)C#N)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)/C(=C/C2=CC=C(O2)COC3=CC=C(C=C3)C#N)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.